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Compound of Interest

Compound Name: Barbituric Acid-[13C4,15N2]

Cat. No.: B15088248 Get Quote

An In-depth Technical Guide to the Mass Spectrum of Barbituric Acid-[13C4,15N2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrum of the isotopically

labeled internal standard, Barbituric Acid-[13C4,15N2]. The inclusion of comprehensive data,

a detailed experimental protocol, and illustrative diagrams is intended to support researchers in

method development, quantitative analysis, and quality control processes within

pharmaceutical and forensic laboratories.

Introduction
Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as

central nervous system depressants by enhancing the activity of the neurotransmitter gamma-

aminobutyric acid (GABA) at the GABA-A receptor.[1] While barbituric acid itself is not

pharmacologically active, its derivatives are used as sedatives, hypnotics, and anticonvulsants.

[1] In quantitative analytical chemistry, particularly in techniques like liquid chromatography-

mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable

isotopically labeled compounds are crucial as internal standards. They are ideal for correcting

for matrix effects and variations in sample preparation and instrument response, leading to

highly accurate and precise measurements.[2]

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid where all

four carbon atoms are replaced with carbon-13 and both nitrogen atoms are replaced with

nitrogen-15. This guide focuses on its mass spectrometric properties to aid in its use as an

internal standard for the analysis of barbiturates.
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Chemical and Physical Properties
Property Value

Chemical Name

(2,4,6-trioxo-1,3-diazinan-1,3-diyl)bis(carbon-13)

dihydropyrimidine-2,4,6(1H,3H,5H)-trione-[1,3-

15N2,2,4,5,6-13C4]

Chemical Formula ¹³C₄H₄¹⁵N₂O₃

Exact Mass 134.0297 Da

InChI Key HNYOPLTXPVRDBG-UHFFFAOYSA-N

SMILES
O=[13C]1[15NH]C(=O)[13CH2]--INVALID-LINK-

-[15NH]1

Purity >97%

Isotopic Incorporation >98%[2]

Predicted Mass Spectrum and Fragmentation
The following table presents the predicted electron ionization (EI) mass spectrum of Barbituric
Acid-[13C4,15N2]. The prediction is based on the known fragmentation pattern of unlabeled

barbituric acid and accounts for the mass shift due to the isotopic labels. The fragmentation of

barbituric acid typically involves cleavage of the heterocyclic ring.

Predicted m/z
Predicted Relative
Intensity (%)

Putative Fragment Ion

134 80-90
[¹³C₄H₄¹⁵N₂O₃]⁺ (Molecular

Ion)

89 20-30 [¹³C₃H₃¹⁵NO₂]⁺

45 5-10 [H¹⁵N¹³CO]⁺

44 95-100 (Base Peak) [¹³C₂H₂O]⁺
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Note: The relative intensities are estimates based on the typical fragmentation patterns of

barbiturates and may vary depending on the specific instrument conditions.

Detailed Experimental Protocol for Mass
Spectrometry Analysis
This section outlines a general protocol for the analysis of Barbituric Acid-[13C4,15N2] using

liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the

analysis of barbiturates in biological matrices.[3][4]

4.1. Sample Preparation (Dilute-and-Shoot)

A "dilute-and-shoot" method is often sufficient for urine samples and provides rapid analysis.[5]

Allow all samples and standards to equilibrate to room temperature.

Vortex the samples to ensure homogeneity.

In a clean microcentrifuge tube, combine 10 µL of the sample (e.g., urine) with 490 µL of a

solution of Barbituric Acid-[13C4,15N2] in a suitable solvent (e.g., water or a weak mobile

phase) to achieve the desired final concentration for the internal standard.

Vortex the mixture thoroughly.

Centrifuge the sample to pellet any particulates.

Transfer the supernatant to an autosampler vial for analysis.

4.2. Liquid Chromatography (LC) Conditions
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Parameter Setting

LC System
Agilent 1290 Infinity II UHPLC system or

equivalent[4]

Column
Agilent Poroshell 120 EC-C18, 2.1 × 100 mm,

1.9 µm[4]

Mobile Phase A Water with 5 mM Ammonium Acetate

Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate

Gradient

A suitable gradient to separate the analyte from

matrix components. For example: 0-0.5 min,

95% A; 0.5-2.0 min, linear gradient to 5% A; 2.0-

2.5 min, hold at 5% A; 2.5-3.0 min, return to

95% A and re-equilibrate.

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

4.3. Mass Spectrometry (MS) Conditions

Barbiturates generally ionize well in negative electrospray ionization (ESI) mode.[4][6]
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Parameter Setting

Mass Spectrometer
Agilent 6470 Triple Quadrupole MS or

equivalent[4]

Ionization Source Electrospray Ionization (ESI), Negative Mode

Gas Temperature 300 °C

Gas Flow 5 L/min

Nebulizer Pressure 45 psi

Sheath Gas Temperature 250 °C

Sheath Gas Flow 11 L/min

Capillary Voltage 3500 V

Nozzle Voltage 500 V

Detection Mode Multiple Reaction Monitoring (MRM)

4.4. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. For

Barbituric Acid-[13C4,15N2], the following transition would be a logical starting point for

method development:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Barbituric Acid-

[13C4,15N2]
133.0 (deprotonated) 88.0 15 (To be optimized)

Visualizations
5.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target

analyte using an isotopically labeled internal standard like Barbituric Acid-[13C4,15N2].
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Figure 1: General workflow for quantitative analysis.

5.2. Predicted Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for Barbituric Acid-[13C4,15N2] in an

electron ionization source.

Barbituric Acid-[13C4,15N2]
[M]+•

m/z = 134
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Figure 2: Predicted fragmentation of Barbituric Acid-[13C4,15N2].
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Conclusion
Barbituric Acid-[13C4,15N2] serves as an essential tool for the accurate quantification of

barbiturates in various matrices. Understanding its mass spectrometric behavior, including its

molecular ion mass and fragmentation pattern, is fundamental for the development of robust

and reliable analytical methods. The information and protocols provided in this guide offer a

solid foundation for researchers and scientists to effectively utilize this stable isotope-labeled

standard in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Barbituric Acid-[13C4,15N2] | CAS 1173019-05-0 | IsoSciences | Biomol.de [biomol.com]

3. researchgate.net [researchgate.net]

4. agilent.com [agilent.com]

5. agilent.com [agilent.com]

6. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl
Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Mass spectrum of Barbituric Acid-[13C4,15N2]].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15088248#mass-spectrum-of-barbituric-acid-13c4-
15n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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